molecular formula C24H37Br2N2O2PSn B14383628 N,N'-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine CAS No. 89683-75-0

N,N'-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine

Cat. No.: B14383628
CAS No.: 89683-75-0
M. Wt: 695.1 g/mol
InChI Key: GSVKKBTUUXMHJF-UHFFFAOYSA-M
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Description

N,N’-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine is a complex organophosphorus compound It features a unique structure with bromophenyl groups and a tributylstannyl group attached to a phosphane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine typically involves the reaction of 2-bromophenylamine with a suitable phosphane precursor. The tributylstannyl group is introduced through a Stille coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the coupling process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorus oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N,N’-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine has several scientific research applications:

Mechanism of Action

The mechanism by which N,N’-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine exerts its effects involves interactions with molecular targets through its phosphorus and bromophenyl groups. These interactions can influence various pathways, depending on the specific application. For example, in catalysis, the compound may facilitate the formation of new bonds by stabilizing transition states .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used organophosphorus compound with similar applications in catalysis.

    Tributylphosphine: Another organophosphorus compound with a different alkyl group, used in similar contexts.

    Dibromophenylphosphine: Shares the bromophenyl groups but lacks the tributylstannyl group.

Uniqueness

N,N’-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine is unique due to the combination of bromophenyl and tributylstannyl groups, which confer specific reactivity and stability properties. This makes it particularly useful in applications requiring precise control over chemical reactions and material properties .

Properties

CAS No.

89683-75-0

Molecular Formula

C24H37Br2N2O2PSn

Molecular Weight

695.1 g/mol

IUPAC Name

2-bromo-N-[(2-bromoanilino)-tributylstannyloxyphosphoryl]aniline

InChI

InChI=1S/C12H11Br2N2O2P.3C4H9.Sn/c13-9-5-1-3-7-11(9)15-19(17,18)16-12-8-4-2-6-10(12)14;3*1-3-4-2;/h1-8H,(H3,15,16,17,18);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

GSVKKBTUUXMHJF-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OP(=O)(NC1=CC=CC=C1Br)NC2=CC=CC=C2Br

Origin of Product

United States

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